N-[2-(1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-[2-(1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic small molecule featuring an indole moiety linked via an ethyl group to a benzamide core substituted with a 5-methyltetrazole group.
Properties
Molecular Formula |
C19H18N6O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H18N6O/c1-13-22-23-24-25(13)16-8-6-14(7-9-16)19(26)20-11-10-15-12-21-18-5-3-2-4-17(15)18/h2-9,12,21H,10-11H2,1H3,(H,20,26) |
InChI Key |
AWVMXMNSTWFREV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the coupling of an indole derivative with a tetrazole-containing benzamide. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
Temperature: Room temperature to 40°C
Catalyst: DCC or other carbodiimides
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of a nitro group can yield the corresponding amine.
Scientific Research Applications
Case Studies
A study highlighted the compound's effectiveness against centrosome-amplified cancer cells. When treated with N-[2-(1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide, a notable increase in mitotic spindle multipolarity was observed, indicating its potential as a therapeutic agent in treating specific types of cancer .
Potential Neuroprotective Effects
Research has indicated that compounds containing indole and tetrazole moieties may exhibit neuroprotective properties. This compound is being investigated for its ability to modulate neurotransmitter systems and protect neuronal cells from apoptosis under stress conditions .
Experimental Findings
In vitro studies have shown that this compound can influence pathways associated with neurodegenerative diseases, suggesting its potential use in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease . Further research is required to elucidate the exact mechanisms and therapeutic windows.
Broad-Spectrum Efficacy
The compound has also been evaluated for its antibacterial properties. Preliminary data indicate that derivatives of indole and tetrazole can exhibit significant antibacterial activity against various gram-positive and gram-negative bacteria .
Research Insights
In a comparative study, this compound showed promising results against several pathogenic strains, suggesting that it could be developed into a new class of antibiotics .
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to certain receptors or enzymes, modulating their activity. The tetrazole ring may enhance the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide (Y041-7568)
- Structural Differences : Replaces the indole ring with a benzimidazole group.
- Molecular Weight : 347.38 g/mol (identical to the target compound).
- However, the indole group in the target compound may confer better π-π stacking interactions with aromatic residues in hydrophobic pockets .
- Synthetic Route: Not explicitly detailed in evidence, but benzimidazole derivatives often require condensation of o-phenylenediamine with carboxylic acids, differing from indole-based syntheses .
4-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide (Y021-6150)
- Structural Differences : Lacks the tetrazole group; instead, a chloro substituent is present at the benzamide’s para position.
- Molecular Weight : Lower due to the absence of the tetrazole moiety.
- The absence of tetrazole may decrease metabolic stability and hydrogen-bonding interactions compared to the target compound .
4-(Dimethylamino)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide
- Structural Differences: Features an oxadiazole ring instead of tetrazole and a dimethylamino group on the benzamide.
- Key Properties: Oxadiazole is a bioisostere for carboxylic acids, offering improved metabolic stability. The dimethylamino group enhances basicity, which could alter pharmacokinetic profiles (e.g., increased solubility at physiological pH) compared to the methyltetrazole in the target compound .
Benzimidazole-Triazole Hybrids ()
- Structural Differences : Incorporate triazole and thiazole rings instead of tetrazole and indole.
- Key Properties : Triazole-thiazole hybrids exhibit strong antimicrobial and anticancer activities. The triazole ring enhances dipole interactions, while thiazole contributes to π-stacking. However, these compounds may have higher molecular weights (e.g., 414.49 g/mol for 8a) and reduced bioavailability compared to the target compound .
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Weight | Key Functional Groups | LogP* (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | 347.38 | Indole, Methyltetrazole | 2.1 | 0.15 |
| Y041-7568 (Benzimidazole analog) | 347.38 | Benzimidazole, Methyltetrazole | 1.8 | 0.20 |
| Y021-6150 (Chloro-substituted analog) | ~310 | Indole, Chlorobenzamide | 3.0 | 0.05 |
| Oxadiazole-Indole Hybrid (M769-0677) | ~420 | Oxadiazole, Dimethylamino | 1.5 | 0.30 |
*LogP values estimated using fragment-based methods.
Research Findings and Implications
- Tetrazole vs. Oxadiazole : The methyltetrazole group in the target compound provides moderate acidity (pKa ~4.5), enabling ionic interactions at physiological pH. In contrast, oxadiazole derivatives (e.g., M769-0677) exhibit neutral behavior but superior metabolic stability due to resistance to enzymatic hydrolysis .
- Indole vs. Benzimidazole : Indole’s planar structure enhances interactions with hydrophobic enzyme pockets, while benzimidazole’s dual nitrogen atoms improve hydrogen bonding. This trade-off suggests context-dependent optimization for specific targets .
- Synthetic Feasibility : Click chemistry () offers a scalable route for tetrazole-containing analogs, whereas traditional condensation methods () are less efficient for indole derivatives.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide, often referred to as an indole-tetrazole hybrid compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₆O₃S
- Molecular Weight : 398.44 g/mol
The structural features include an indole moiety, a tetrazole ring, and a benzamide group, which are known to contribute to various biological activities.
1. Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, the incorporation of the tetrazole ring has been linked to enhanced antitumor properties due to its ability to interact with cellular targets involved in proliferation and apoptosis.
Case Study : A study evaluating indole-tetrazole derivatives demonstrated that certain analogues exhibited IC50 values in the low micromolar range against human melanoma and glioblastoma cell lines, indicating potent anticancer activity .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | U251 (glioblastoma) | 10–30 |
| Compound B | WM793 (melanoma) | 15–25 |
2. Anticonvulsant Properties
The indole structure is known for its neuroprotective effects, which may extend to anticonvulsant activity. Compounds similar to this compound have shown promise in reducing seizure activity in animal models.
Research Findings : In a controlled study, the compound was evaluated for its efficacy in a pentylenetetrazole (PTZ)-induced seizure model, showing a significant reduction in seizure duration and frequency .
3. G Protein-Coupled Receptor Modulation
The compound's potential as a modulator of G protein-coupled receptors (GPCRs) has been explored. GPCRs play critical roles in various physiological processes, and their modulation can lead to therapeutic benefits in conditions like cystic fibrosis and gastrointestinal disorders.
Mechanism of Action : The compound was shown to enhance calcium ion influx through TMEM16A channels, suggesting a mechanism that could be exploited for therapeutic purposes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Modifications on the indole and tetrazole rings can significantly influence potency and selectivity.
Key Findings:
- Indole Substitution : Variations at the 3-position of the indole ring have been associated with increased anticancer activity.
- Tetrazole Ring Size : The size and substitution pattern on the tetrazole ring affect receptor binding affinity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
